![molecular formula C11H12Cl2N2O2 B4843940 N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4843940.png)
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea
Overview
Description
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea, also known as DCPU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and cellular processes. In herbicidal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea is believed to inhibit photosynthesis by blocking electron transport in chloroplasts. In anticancer applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have a variety of biochemical and physiological effects, depending on the application and concentration used. In herbicidal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can cause chlorosis, necrosis, and stunting of plant growth. In anticancer applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In bacterial and fungal applications, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can inhibit the growth and replication of these organisms.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can be difficult to handle due to its high melting point and low solubility in some solvents. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea can be expensive and difficult to synthesize in large quantities.
Future Directions
There are several potential future directions for research on N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea. In agriculture, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be further studied for its potential as a selective herbicide with low environmental impact. In medicine, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be investigated for its potential as an anticancer agent with fewer side effects than current treatments. In materials science, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could be used as a building block for the synthesis of new materials with unique properties. Overall, further research on N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea could lead to the development of new applications and technologies in various fields.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have herbicidal activity against various weed species. In medicine, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been investigated for its potential as an anticancer agent and for its ability to inhibit the growth of certain bacteria and fungi. In materials science, N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been used as a building block for the synthesis of polymers and other materials.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-ethenoxyethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-17-6-5-14-11(16)15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYQVYPUDRPRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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